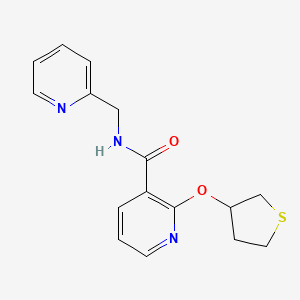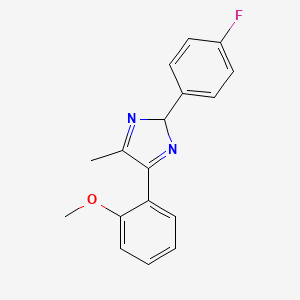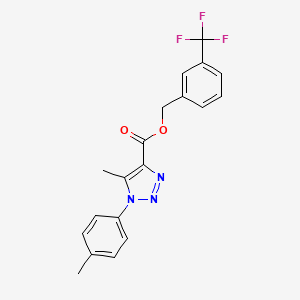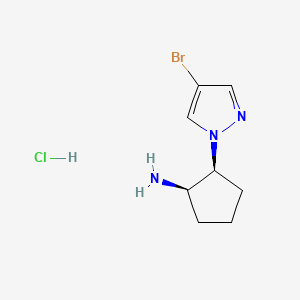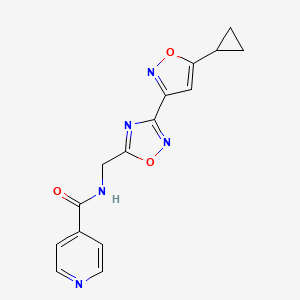![molecular formula C12H15N3O B2841671 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine CAS No. 1779578-39-0](/img/structure/B2841671.png)
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxyphenyl group attached to the pyrazole ring suggests that this compound may have unique properties compared to other pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound, as with other pyrazoles, likely involves a planar, aromatic pyrazole ring. The presence of the methoxyphenyl group may introduce some degree of torsional strain depending on its position and orientation .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions at the nitrogen atoms, or participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the substituents on the pyrazole ring. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural details .Scientific Research Applications
Neurochemistry and Neurotoxicity
Research into compounds structurally related to 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine, such as 3,4-Methylenedioxymethamphetamine (MDMA), has provided insights into neurochemical effects and potential neurotoxicity. MDMA, known for its psychoactive properties, has been studied for its ability to elicit a biphasic response, characterized by acute and long-term effects on serotonergic and dopaminergic neurotransmission. This research suggests a complex interplay between neurotransmitter systems, potentially informing the study of similar compounds (McKenna & Peroutka, 1990).
Cytochrome P450 Enzyme Interaction
Studies have also explored the interaction of related compounds with cytochrome P450 enzymes, critical for drug metabolism. Knowledge of how these compounds influence various CYP isoforms can aid in understanding potential drug-drug interactions and metabolic pathways. This area of research is essential for evaluating the safety and pharmacokinetics of new therapeutic agents (Khojasteh et al., 2011).
Psychotherapy Adjunct
MDMA-assisted psychotherapy has been investigated as a treatment for psychological disorders, providing a model for how 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine might be used in a therapeutic context. MDMA’s effects on enhancing empathy and sociability highlight the potential of similar compounds in psychotherapeutic settings, particularly for disorders characterized by social withdrawal or anxiety (Sessa, Higbed, & Nutt, 2019).
Alternative Medicine Potential
Research into natural products like osthole has underscored the diverse pharmacological actions of compounds that can influence neuroprotective, immunomodulatory, and anticancer activities. These studies provide a framework for investigating the biological and pharmacological properties of 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine, exploring its potential therapeutic applications across a range of health conditions (Zhang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-13-8-10-7-12(15-14-10)9-4-3-5-11(6-9)16-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXUWRRNGREMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)
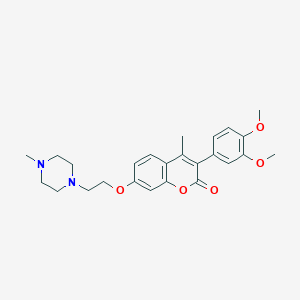
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)
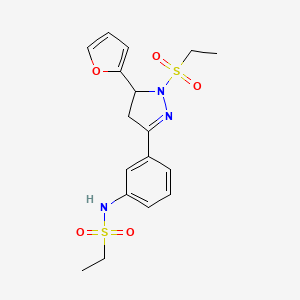
![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
